molecular formula C8H9BrClNO B1519815 2-Amino-1-(2-bromophenyl)ethan-1-one hydrochloride CAS No. 876063-70-6

2-Amino-1-(2-bromophenyl)ethan-1-one hydrochloride

Cat. No. B1519815
CAS RN: 876063-70-6
M. Wt: 250.52 g/mol
InChI Key: YVZQJMQJDJGXJK-UHFFFAOYSA-N
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Description

“2-Amino-1-(2-bromophenyl)ethan-1-one hydrochloride” is a chemical compound with the CAS Number: 876063-70-6 . It has a molecular weight of 250.52 . The IUPAC name for this compound is 2-amino-1-(2-bromophenyl)ethanone hydrochloride .


Molecular Structure Analysis

The InChI code for “2-Amino-1-(2-bromophenyl)ethan-1-one hydrochloride” is 1S/C8H8BrNO.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4H,5,10H2;1H . This code provides a specific textual representation of the compound’s molecular structure.

It’s stored at room temperature . The compound’s molecular weight is 250.52 .

Scientific Research Applications

Metabolic Pathways and Identification of Metabolites

  • Research on the metabolism of psychoactive phenethylamines in rats identified several metabolites, suggesting potential pathways that similar compounds, such as "2-Amino-1-(2-bromophenyl)ethan-1-one hydrochloride," might undergo. This type of study is crucial for understanding the metabolism and potential toxicology of novel compounds (Kanamori et al., 2002).

Synthesis and Characterization of New Compounds

  • The synthesis, identification, and analysis of new psychoactive substances (NPS) like bk-2C-B demonstrate the ongoing effort to characterize novel compounds. Studies like these provide essential data on the chemical properties and potential applications of new compounds in scientific research (Texter et al., 2018).

Chemical Synthesis Techniques

  • Innovative synthetic methods for creating compounds with specific structural features, such as the use of lipase-mediated reactions for resolving enantiomers or the synthesis of morpholines using sulfinamides, are fundamental in medicinal chemistry and drug design. These methodologies could be applied to synthesize and modify compounds like "2-Amino-1-(2-bromophenyl)ethan-1-one hydrochloride" for various scientific applications (Conde et al., 1998).

Advanced Materials and Dendritic Macromolecules

  • Research on the preparation of polymers with controlled molecular architecture offers insights into the potential use of "2-Amino-1-(2-bromophenyl)ethan-1-one hydrochloride" in creating novel materials. Such studies can lead to the development of new materials with specific properties for various applications (Hawker & Fréchet, 1990).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-amino-1-(2-bromophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZQJMQJDJGXJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(2-bromophenyl)ethan-1-one hydrochloride

CAS RN

876063-70-6
Record name 2-amino-1-(2-bromophenyl)ethan-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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